molecular formula C13H16Cl2N2OS B4285327 N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Cat. No. B4285327
M. Wt: 319.2 g/mol
InChI Key: MHXQUUYAXGEMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide also induces oxidative stress and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. In inflammation, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the activity of the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes. N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide also reduces the production of reactive oxygen species and inhibits the activation of inflammatory cells. In neurodegenerative diseases, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce oxidative stress and inflammation, and enhance neuronal survival by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects, depending on the type of cell or tissue being studied. In cancer cells, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to induce cell cycle arrest and apoptosis, and inhibit the growth and proliferation of cancer cells. In inflammation, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory cells. In neurodegenerative diseases, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to reduce oxidative stress and inflammation, and enhance neuronal survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, one limitation of using N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide is its limited solubility in aqueous solutions, which may require the use of organic solvents or other methods to enhance its solubility.

Future Directions

There are many potential future directions for research on N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide. One direction is to further investigate its mechanism of action and identify new targets for its therapeutic applications. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and diabetes. Additionally, research could focus on developing new formulations or delivery methods for N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide to enhance its efficacy and reduce its toxicity. Overall, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has shown great potential as a therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential and limitations.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disease research, N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and enhancing neuronal survival.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2OS/c1-8-6-17(7-9(2)18-8)13(19)16-12-4-10(14)3-11(15)5-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXQUUYAXGEMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Reactant of Route 5
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide
Reactant of Route 6
N-(3,5-dichlorophenyl)-2,6-dimethyl-4-morpholinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.